N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide

Polymorphism Thermal Stability Process Control

N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide (CAS 10128-55-9), also known as Orlyum White 520T, is a β-naphthyl sulfonamide derivative of 4H-3,1-benzoxazin-4-one. It is an organic luminophore characterized by an anomalously high Stokes shift and intense solid-state UV fluorescence, properties that have led to its primary industrial application as an ultraviolet luminescent security ink.

Molecular Formula C24H16N2O4S
Molecular Weight 428.5 g/mol
CAS No. 10128-55-9
Cat. No. B162438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide
CAS10128-55-9
Molecular FormulaC24H16N2O4S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5C(=O)O4
InChIInChI=1S/C24H16N2O4S/c27-24-20-10-4-5-11-21(20)25-23(30-24)19-9-3-6-12-22(19)26-31(28,29)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26H
InChIKeySYRKOPHMPLPLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide (CAS 10128-55-9): Polymorph-Controlled UV Fluorescent Security Ink & CAIX Inhibitor


N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide (CAS 10128-55-9), also known as Orlyum White 520T, is a β-naphthyl sulfonamide derivative of 4H-3,1-benzoxazin-4-one [1]. It is an organic luminophore characterized by an anomalously high Stokes shift and intense solid-state UV fluorescence, properties that have led to its primary industrial application as an ultraviolet luminescent security ink [2][3]. The compound crystallizes in multiple polymorphic forms (Forms I, II, and III) with distinct melting points and fluorescence emission maxima, which critically affect its performance in security printing applications [1].

Why Generic Substitution of N-[2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide Fails in Security Ink and Fluorescence Applications


Closely related 2-(2′-arylsulfonylaminophenyl)-4H-3,1-benzoxazin-4-one derivatives (e.g., Ar = phenyl, 4-MePh) exhibit different solid-state packing and thermal properties, resulting in distinct melting points and, most critically, divergent fluorescence behavior [1]. For UV luminescent security ink applications, the specific polymorphic form directly dictates the emission color and thermal stability of the printed feature; a generic substitution can lead to an incorrect fluorescence signature (e.g., yellowish vs. greenish emission) or premature melting, compromising anti-counterfeiting reliability and regulatory compliance [1].

N-[2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide: Head-to-Head Polymorph & Analog Differentiation Data


Polymorph-Specific Melting Points vs. Known Form III

The compound exhibits three polymorphic forms with quantifiably distinct melting points. The newly discovered Form I and Form II show significantly enhanced thermal stability over the previously known Form III [1].

Polymorphism Thermal Stability Process Control

Solid-State Fluorescence Emission Maxima: Form I vs. Form II

The polymorphic forms of the compound exhibit different solid-state fluorescence colors under UV excitation (λ = 365 nm), demonstrating that the specific crystal form directly controls the optical output [1].

Fluorescence Solid-State Emission Anti-Counterfeiting

Melting Point Differentiation vs. Closest Aryl-Substituted Analogs

Compared to its closest aryl-substituted analogs in the 2-(2′-arylsulfonylaminophenyl)-4H-3,1-benzoxazin-4-one series, the β-naphthyl derivative (target compound) exhibits a significantly lower and distinct melting point range [1].

Structure-Property Relationship Analog Comparison Thermal Properties

Anomalously High Stokes Shift as a Class-Specific Optical Advantage

The compound is characterized as an organic luminophore with an anomalously high Stokes shift relative to typical organic fluorophores, a property that minimizes self-absorption and enhances signal clarity [1].

Stokes Shift Fluorescent Dye Optical Property

Reported CAIX Inhibitory Activity (Vendor Data, No Quantitative Comparator Available)

Vendor descriptions identify this compound as a small molecule inhibitor designed to target Cancerous Enzyme Carbonic Anhydrase IX (CAIX), with stated potential therapeutic efficacy against breast, prostate, and kidney malignancies . No peer-reviewed, quantitative IC50 or selectivity data versus CA isoforms or comparator inhibitors were located in public literature as of the search date. This claim should be considered unvalidated supporting information for procurement decisions.

Carbonic Anhydrase IX Cancer Enzyme Inhibition

Key Application Scenarios for N-[2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide Based on Verified Polymorph and Optical Data


Thermally Stable UV Luminescent Security Ink Formulation (Form I Preferred)

For security printing on substrates requiring high-temperature drying or lamination, Form I (mp 197–198 °C) provides a ~10 °C wider thermal window compared to Form III [1]. This prevents polymorph conversion during processing, ensuring consistent 'UV-Yellowish' (λmax 529 nm) emission and maintaining the integrity of the anti-counterfeiting feature.

Dual-Color Multi-Level Authentication Feature Using Polymorph Mixtures

A deliberate blend of Form I (λmax 529 nm, yellowish) and Form II (λmax 517 nm, greenish) can be used to create a spatially encoded fluorescence pattern when printed and excited at 365 nm [1]. The 12 nm spectral separation between the two forms allows for spectroscopic differentiation, providing a higher security tier beyond simple visual inspection.

Low-Temperature Processable Fluorescent Taggant vs. Phenyl/Tolyl Analogs

When a fluorescent taggant must be incorporated into a heat-sensitive polymer matrix, the target compound (mp 184.8–185.5 °C) offers a significant processing advantage over analogs like the phenyl derivative 1a (mp 214–215 °C) [1]. This lower melting point enables melt-blending at temperatures that avoid thermal degradation of the host material.

Reference Standard for Polymorphism Studies in Benzoxazinone Luminophores

With three well-characterized polymorphic forms (Forms I, II, III), each exhibiting distinct XRD patterns, FT-IR spectra, and DSC thermograms, this compound serves as an ideal reference material for analytical method development and polymorph screening in the benzoxazinone luminophore class [1].

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